2-Difluoromethoxy-3-methoxy-benzaldehyde
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Description
The compound 2-Difluoromethoxy-3-methoxy-benzaldehyde, while not directly studied in the provided papers, is related to various benzaldehyde derivatives that have been synthesized and characterized for their unique properties and potential applications. These derivatives include difluoromethylated naphthoquinones, nonlinear optical properties of benzaldehyde-imines, emissive organic crystals, and spectroscopic studies of dimethoxy benzaldehydes .
Synthesis Analysis
The synthesis of difluoromethylated compounds, such as naphthoquinones, has been achieved through a copper-catalyzed radical cascade difluoromethylation/cyclization process . This innovative method provides efficient access to structurally diverse difluoromethylated compounds from readily available starting materials. Although the specific synthesis of 2-Difluoromethoxy-3-methoxy-benzaldehyde is not detailed, the principles of copper-catalyzed difluoromethylation could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives has been extensively studied using various spectroscopic techniques and X-ray analysis . For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was determined to be non-planar with a strong O–H⋯N hydrogen bond . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated by X-ray analysis . These studies provide insights into the structural characteristics that could be expected for 2-Difluoromethoxy-3-methoxy-benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can be inferred from the chemical reactions they undergo. For example, the copper-catalyzed reaction mentioned earlier not only leads to difluoromethylated naphthoquinones but also to monofluoromethylated naphthoquinone and difluoromethylated indanones under the same conditions . This suggests that 2-Difluoromethoxy-3-methoxy-benzaldehyde may also participate in similar radical-mediated reactions, potentially leading to a variety of fluorinated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives have been characterized through spectroscopic studies and computational methods. The nonlinear optical properties of benzaldehyde-imines were investigated using ab initio calculations, indicating good nonlinear optical properties . The emissive properties of 2,5-dimethoxybenzene-1,4-dicarboaldehyde as an organic crystal were also studied, showing efficient and pure emission . Additionally, the vibrational spectroscopy and ab initio calculations of 2-methoxy-benzaldehyde revealed the presence of C–H⋯O bonded dimers . These findings suggest that 2-Difluoromethoxy-3-methoxy-benzaldehyde may exhibit interesting optical and electronic properties, which could be explored in future studies.
Safety and Hazards
properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAGGCKTGNIEIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272866 |
Source
|
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Difluoromethoxy-3-methoxy-benzaldehyde | |
CAS RN |
730949-79-8 |
Source
|
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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